(6-((4-Chlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(6-((4-Chlorophenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl phenyl sulfone is a useful research compound. Its molecular formula is C18H15ClN2O2S2 and its molecular weight is 390.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Research has demonstrated the potential of derivatives of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine, which are structurally related to the chemical , in exhibiting potent anticancer activity. These compounds have shown comparable activity to doxorubicin on various human cancer cell lines including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017).
Antiviral Activity
A study on sulfonic cytosine derivatives, closely related to the compound of interest, revealed that these substances possess antiviral properties. This finding opens up avenues for further exploration in antiviral drug development (Solomyannyi et al., 2019).
High Refractive Index Materials
In the field of materials science, similar compounds have been used to create transparent polyimides with high refractive indices and small birefringences. These materials also exhibit good thermomechanical stabilities, making them suitable for various applications (Tapaswi et al., 2015).
Cytotoxic Activity
The synthesis and study of 4-thiopyrimidine derivatives have shown that these compounds, which share a functional group with the chemical , have varying degrees of cytotoxic activity against different human cell lines, including cancer and normal cell lines (Stolarczyk et al., 2018).
Inhibition of Thymidylate Synthase
Diphenyl sulfones and sulfoxides, which are structurally similar to the compound in focus, have been synthesized and tested for their ability to inhibit human and E. coli thymidylate synthase. This enzyme is crucial in DNA synthesis, making these compounds potential candidates for antitumor drugs (Jones et al., 1997).
Nonclassical Antifolate Inhibitors
Research has been conducted on 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, closely related to the specified compound, as nonclassical antifolate inhibitors of thymidylate synthase. These inhibitors have shown promise as antitumor and antibacterial agents (Gangjee et al., 1996).
Properties
IUPAC Name |
4-(benzenesulfonylmethyl)-6-(4-chlorophenyl)sulfanyl-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S2/c1-13-20-15(12-25(22,23)17-5-3-2-4-6-17)11-18(21-13)24-16-9-7-14(19)8-10-16/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULLMBBLCRPZTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SC2=CC=C(C=C2)Cl)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.